5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a pyrazolo[1,5-c][1,3]benzoxazine core with benzyloxy and phenyl substituents
Properties
IUPAC Name |
2-phenyl-5-(3-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-3-10-21(11-4-1)20-32-24-15-9-14-23(18-24)29-31-27(25-16-7-8-17-28(25)33-29)19-26(30-31)22-12-5-2-6-13-22/h1-18,27,29H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROMPVSVWHCGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization to Benzoxazine: The pyrazole intermediate is then subjected to cyclization with appropriate ortho-substituted phenols or anilines in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of Benzyloxy and Phenyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert double bonds or nitro groups to corresponding alkanes or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings using reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Halogens in the presence of Lewis acids like AlCl₃.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alkanes.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for use in organic electronics or as a building block for advanced polymers.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Industrial Applications: As an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenyl groups can enhance binding affinity and specificity to these targets, modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(3-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Compared to similar compounds, 5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacologically active compound or as a versatile intermediate in organic synthesis.
Biological Activity
5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound and similar derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the formation of the pyrazole ring followed by the introduction of the benzoxazine moiety.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various strains of bacteria and fungi. For instance, studies have shown that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. The minimal inhibitory concentrations (MIC) for some derivatives range from 250 µg/mL to as low as 7.81 µg/mL against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-[3-(Benzyloxy)phenyl]-2-phenyl... | 50 | Staphylococcus aureus |
| Benzoxazole Derivative A | 25 | Escherichia coli |
| Benzoxazole Derivative B | 15 | Candida albicans |
Cytotoxicity
Research indicates that certain derivatives of benzoxazole exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, compounds have shown significant activity against breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549), with IC50 values indicating effective concentrations for inducing cell death .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5-[3-(Benzyloxy)phenyl]-2-phenyl... | 10 | MCF-7 |
| Benzoxazole Derivative C | 8 | A549 |
| Benzoxazole Derivative D | 12 | HepG2 |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives can often be correlated with their chemical structure. Substituents on the phenyl rings significantly influence their potency. Electron-donating groups generally enhance antimicrobial activity while electron-withdrawing groups may reduce it .
Figure 1: Proposed SAR for Benzoxazole Derivatives
SAR Diagram
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of benzoxazole derivatives exhibited potent activity against drug-resistant strains of bacteria, suggesting their potential as new antibiotics .
- Cytotoxicity in Cancer Research : Another investigation revealed that certain derivatives selectively targeted cancer cells while exhibiting lower toxicity towards normal cells, highlighting their potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
